molecular formula C11H10F2O3 B1419016 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157139-29-1

2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1419016
CAS No.: 1157139-29-1
M. Wt: 228.19 g/mol
InChI Key: VEQHUVWIKWWTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a high-value chemical building block with a molecular formula of C11H10F2O3 and a monoisotopic mass of 228.0598 Da . Its structure features a cyclopropane ring adjacent to a carboxylic acid group, substituted at the 2-position with a phenyl ring modified by a difluoromethoxy moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research . The presence of the cyclopropane ring can impart conformational rigidity, while the difluoromethoxy group can influence the molecule's electronic properties, metabolic stability, and membrane permeability. This compound is listed in patent literature, indicating its applicability in the development of novel bioactive molecules, such as enzyme inhibitors or receptor modulators . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex target molecules. The SMILES notation for the compound is C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F, and its InChIKey is VEQHUVWIKWWTFY-UHFFFAOYSA-N . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHUVWIKWWTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157139-29-1
Record name 2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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Preparation Methods

General Approach for Synthesis

The synthesis of this compound typically involves three main stages:

  • Stage 1: Formation of phenylcyclopropane derivatives via cyclopropanation of substituted phenylacetonitriles.
  • Stage 2: Conversion of the nitrile group to a carboxylic acid.
  • Stage 3: Introduction of the difluoromethoxy group onto the phenyl ring.

These steps are optimized to maximize yield, regioselectivity, and functional group compatibility.

Cyclopropanation of Phenylacetonitrile Derivatives

Methodology:
The core step involves alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by cyclopropanation. The process is typically conducted in aqueous media with bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or carbonates (K₂CO₃, Na₂CO₃).

Optimized Conditions:

Parameter Optimal Condition Reference
Base KOH or NaOH ,
Temperature 60°C ,
Reaction Time 6–12 hours ,
Solvent Water ,

Reaction Scheme:

2-phenyl acetonitrile + 1,2-dibromoethane → cyclopropane ring formation

Notes:

  • Elevated temperatures (~100°C) reduce yields due to side reactions.
  • The base choice significantly affects the efficiency of cyclopropanation.

Conversion of Nitrile to Carboxylic Acid

Methodology:
The nitrile group in the cyclopropane derivative undergoes hydrolysis using concentrated hydrochloric acid (HCl) under reflux conditions to afford the corresponding carboxylic acid.

Reaction Conditions:

Parameter Optimal Condition Reference
Acid Concentrated HCl ,
Temperature Reflux (~100°C) ,
Reaction Time 4–8 hours ,

Notes:

  • Hydrolysis is complete when the nitrile peak disappears in IR and NMR spectra.
  • The acid yield depends on the purity of starting nitrile and hydrolysis conditions.

Introduction of Difluoromethoxy Group

Methodology:
The difluoromethoxy group is introduced via nucleophilic substitution or via electrophilic fluorination strategies, often involving difluoromethylating reagents or difluoromethyl halides.

Key Reagents:

Reagent Purpose Reference
Difluoromethyl halides (e.g., difluoromethyl bromide) Electrophilic fluorination ,
Copper catalysts Catalysis of fluorination

Reaction Scheme:

Phenyl ring with hydroxyl or methoxy precursor + Difluoromethyl halide → Difluoromethoxy phenyl derivative

Notes:

  • The reaction often requires a base (e.g., K₂CO₃) and elevated temperatures (~80°C).
  • Selectivity is critical to avoid over-fluorination.

Synthesis of Final Compound

Combining the cyclopropane core with the difluoromethoxy phenyl substituent involves coupling reactions, often via amide bond formation or esterification, depending on the intermediate functionalities.

Key Steps:

  • Activation of the carboxylic acid (e.g., using oxalyl chloride) to form acyl chlorides.
  • Coupling with amines or alcohols bearing the difluoromethoxy group.
  • Purification via chromatography or recrystallization.

Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Yield References
Cyclopropanation 1,2-dibromoethane + KOH Water 60°C 70–85% ,
Hydrolysis Concentrated HCl Reflux 100°C 80–90% ,
Difluoromethoxy introduction Difluoromethyl halide + base DMSO or DMF 80°C Variable ,
Final coupling Acid chloride + amine DMF Room temp to 50°C 65–80% ,

Notes and Considerations

  • Selectivity: Precise control of reaction conditions is essential to prevent side reactions, especially during fluorination.
  • Purification: Chromatography and recrystallization are standard to purify intermediates and final products.
  • Yield Optimization: Use of appropriate bases, solvents, and temperature control significantly impacts overall yields.

The preparation of 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a multi-step process involving cyclopropanation of phenylacetonitrile derivatives, hydrolysis to the acid, and selective introduction of the difluoromethoxy group. The most efficient methods utilize aqueous bases for cyclopropanation, concentrated hydrochloric acid for nitrile hydrolysis, and nucleophilic fluorination techniques for the difluoromethoxy substitution. These methods are supported by recent patents and research articles, emphasizing their robustness and adaptability for synthesizing this complex molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structural features may enhance biological activity through mechanisms such as:

  • Anticancer Activity : Preliminary studies suggest that compounds with cyclopropane structures can exhibit anticancer properties. The unique electronic properties imparted by the difluoromethoxy group may enhance interaction with biological targets.
  • Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects, making this cyclopropane derivative a candidate for further investigation in inflammatory disease models.

Synthesis and Derivative Development

The synthesis of 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes, often starting from readily available phenolic compounds. The introduction of the difluoromethoxy group can be accomplished via electrophilic fluorination or nucleophilic substitution methods.

Synthetic Pathway Overview

  • Starting Material : Phenolic precursor
  • Fluorination : Introduction of the difluoromethoxy group through appropriate fluorinating agents.
  • Cyclopropanation : Formation of the cyclopropane ring using cyclopropanation techniques, such as the use of diazo compounds.
  • Carboxylation : Finalization of the carboxylic acid functionality.

Materials Science Applications

The unique properties of this compound also extend to materials science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties due to the presence of fluorine atoms.
  • Coatings and Adhesives : Its chemical stability and resistance to solvents make it suitable for applications in coatings and adhesives, particularly in harsh environments.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclopropane ring can provide structural rigidity, affecting the compound’s overall activity and stability.

Comparison with Similar Compounds

Implications for Research and Development

  • Pharmacological Potential: While direct data on the target compound’s bioactivity are lacking, structurally related PDE4 inhibitors (e.g., roflumilast) show potent anti-inflammatory effects (IC₅₀ = 0.8 nM in neutrophils) . The difluoromethoxy group may similarly enhance target selectivity.
  • Synthetic Applications : The cyclopropane ring’s strain and the difluoromethoxy group’s electron-withdrawing nature make the compound a valuable intermediate for fluorinated drug candidates .
  • Analytical Utility : Predicted CCS values (152.8–163.0 Ų) suggest utility in mass spectrometry-based profiling, particularly for distinguishing positional isomers .

Biological Activity

2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C11H10F2O3
  • IUPAC Name : this compound
  • SMILES : C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The methods often utilize cyclopropanation reactions, which are essential for introducing the cyclopropane ring into the structure. Various synthetic routes have been explored to optimize yield and purity.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as ethylene biosynthesis in plants.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various enzymes. For instance, docking against the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) demonstrated promising interactions, indicating potential for use as a biochemical inhibitor in plant systems .
    LigandΔG (kcal/mol)Kb (M−1)
    This compound-6.55.9385×10^4
    Methylcyclopropane-3.10.188×10^3
    Pyrazinoic acid-5.37.61×10^3
  • Cell Line Studies : Compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various human cell lines. Research indicates that derivatives can inhibit proliferation without exhibiting significant cytotoxicity at certain concentrations .
  • Comparative Analysis : The compound was compared with known inhibitors and other cyclopropanecarboxylic acids in terms of their binding efficacy and biological impact. Results showed that while some derivatives displayed higher binding constants, others exhibited lower activity profiles, suggesting a need for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

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